molecular formula C23H28N4O B5395207 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

Cat. No. B5395207
M. Wt: 376.5 g/mol
InChI Key: JYYCOFDRXVKURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide, also known as compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is complex and not fully understood. However, studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A interacts with specific proteins and enzymes in the body, leading to various physiological and biochemical effects. For example, 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis. This activation can lead to increased glucose uptake and fatty acid oxidation, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and proteins, as mentioned earlier. It has also been shown to increase glucose uptake and fatty acid oxidation, as well as modulate the activity of certain ion channels in the body. These effects can lead to various physiological changes, such as increased energy expenditure and decreased insulin resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A in lab experiments is its specificity. Compound A has been shown to have a high degree of selectivity for certain proteins and enzymes, making it a valuable tool for studying their function. However, one of the limitations of using 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is its potential toxicity. Studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A. One area of interest is its potential as a cancer therapy. Studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has anticancer properties, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A and its potential applications in various fields.
Conclusion:
In conclusion, 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is a novel chemical 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is a complex process that requires expertise in organic chemistry. Compound A has been shown to have anticancer properties, modulate the activity of certain enzymes and proteins, and increase glucose uptake and fatty acid oxidation. One of the main advantages of using 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A in lab experiments is its specificity, but its potential toxicity is a limitation. Finally, there are several potential future directions for research on 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A, including its potential as a cancer therapy and treatment for metabolic disorders.

Synthesis Methods

The synthesis of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A involves a series of chemical reactions that require specific reagents and conditions. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the synthesis of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Compound A has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of medicine, where 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to have anticancer properties. Studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.
Another area of research has been in the field of biochemistry, where 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to modulate the activity of certain enzymes and proteins. For example, 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.

properties

IUPAC Name

6-(2,5-dimethylphenyl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-16(2)22-24-11-13-27(22)12-5-10-25-23(28)19-8-9-21(26-15-19)20-14-17(3)6-7-18(20)4/h6-9,11,13-16H,5,10,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYCOFDRXVKURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.